1-Cyclohexene-1-acetic acid, 4-(1,1-dimethylethyl)-, ethyl ester
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Overview
Description
1-Cyclohexene-1-acetic acid, 4-(1,1-dimethylethyl)-, ethyl ester is an organic compound with the molecular formula C₁₄H₂₄O₂. It is known for its unique structure, which includes a cyclohexene ring and an ethyl ester functional group. This compound is used in various chemical and industrial applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclohexene-1-acetic acid, 4-(1,1-dimethylethyl)-, ethyl ester typically involves the esterification of 1-Cyclohexene-1-acetic acid with ethanol in the presence of an acid catalyst. The reaction conditions often include:
Temperature: 60-80°C
Catalyst: Sulfuric acid or p-toluenesulfonic acid
Solvent: Toluene or dichloromethane
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized for large-scale production, focusing on efficient use of raw materials and energy.
Chemical Reactions Analysis
Types of Reactions
1-Cyclohexene-1-acetic acid, 4-(1,1-dimethylethyl)-, ethyl ester undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding carboxylic acids.
Reduction: Can be reduced to form alcohols.
Substitution: Can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Various substituted cyclohexene derivatives.
Scientific Research Applications
1-Cyclohexene-1-acetic acid, 4-(1,1-dimethylethyl)-, ethyl ester is used in several scientific research applications:
Chemistry: As a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the manufacture of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Cyclohexene-1-acetic acid, 4-(1,1-dimethylethyl)-, ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites, where it can either inhibit or activate biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-Cyclohexene-1-acetic acid, methyl ester
- 1-Cyclohexene-1-acetic acid, ethyl ester
- 1-Cyclohexene-1-acetic acid, 4-(1,1-dimethylethyl)-, methyl ester
Uniqueness
1-Cyclohexene-1-acetic acid, 4-(1,1-dimethylethyl)-, ethyl ester is unique due to its specific structural features, such as the presence of a bulky tert-butyl group. This structural uniqueness imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
54281-01-5 |
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Molecular Formula |
C14H24O2 |
Molecular Weight |
224.34 g/mol |
IUPAC Name |
ethyl 2-(4-tert-butylcyclohexen-1-yl)acetate |
InChI |
InChI=1S/C14H24O2/c1-5-16-13(15)10-11-6-8-12(9-7-11)14(2,3)4/h6,12H,5,7-10H2,1-4H3 |
InChI Key |
URKBYPBWHYXJQJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CCC(CC1)C(C)(C)C |
Origin of Product |
United States |
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